molecular formula C11H9N3O3S B13031468 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid

6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid

Cat. No.: B13031468
M. Wt: 263.27 g/mol
InChI Key: QCGXOXAUXUBYTP-UHFFFAOYSA-N
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Description

6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid is a synthetic compound that belongs to the class of picolinic acid derivatives This compound is characterized by the presence of a thiazole ring, a picolinic acid moiety, and a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of Thiazole to Picolinic Acid: The thiazole ring is then attached to the picolinic acid moiety through a nucleophilic substitution reaction, where the thiazole acts as a nucleophile.

    Formation of Carbamoyl Linkage: The final step involves the formation of the carbamoyl linkage by reacting the intermediate with an isocyanate or carbamoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and picolinic acid moieties.

    Reduction: Reduced forms of the thiazole ring or carbamoyl linkage.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of enzymes or other proteins that rely on zinc for their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid is unique due to its specific combination of a thiazole ring, picolinic acid moiety, and carbamoyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

6-(1,3-thiazol-2-ylmethylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H9N3O3S/c15-10(13-6-9-12-4-5-18-9)7-2-1-3-8(14-7)11(16)17/h1-5H,6H2,(H,13,15)(H,16,17)

InChI Key

QCGXOXAUXUBYTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C(=O)NCC2=NC=CS2

Origin of Product

United States

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